(2R)-2-Azido-3-(trityl-thio)propanoic acid

Description

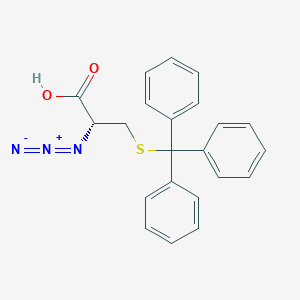

(2R)-2-Azido-3-(tritylthio)propanoic acid (CAS: 1286670-90-3) is a chiral amino acid derivative featuring an azide (-N₃) group at the C2 position and a tritylthio (-S-Trityl) moiety at C3 (molecular formula: C₂₂H₁₉N₃O₂S; molecular weight: 389.47 g/mol) . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a cysteine surrogate to generate thiazole-containing peptides or cyclopeptides . The trityl (triphenylmethyl) group acts as a sterically bulky protecting group, enhancing stability during synthetic steps while allowing selective deprotection under acidic conditions . Its role in constructing heterocyclic peptide analogues, such as thiazoles, underscores its importance in medicinal chemistry and peptide engineering.

Properties

IUPAC Name |

(2R)-2-azido-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c23-25-24-20(21(26)27)16-28-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,26,27)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVBPYKEBGJMHV-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Amino Protection

L-Serine serves as the chiral pool starting material. Protection of the α-amino group with tert-butoxycarbonyl (Boc) ensures chemoselectivity in subsequent steps:

Azide Installation via ADMP-Mediated Reaction

The C2 hydroxyl group is converted to an azide using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) :

- Reaction Conditions : Boc-L-serine methyl ester (1 equiv), ADMP (1.2 equiv), and 1,8-diazabicycloundec-7-ene (DBU, 1.4 equiv) in tetrahydrofuran (THF) at room temperature for 15 minutes.

- Mechanism : ADMP facilitates an Sₙ2-type displacement, inverting the C2 configuration from S (L-serine) to R.

- Workup : Quenching with saturated NH₄Cl, extraction with dichloromethane, and silica gel chromatography yield Boc-(2R)-2-azido-propanoate methyl ester (85–90% yield).

Carboxyl Deprotection

Saponification : Lithium hydroxide (LiOH) in THF/water hydrolyzes the methyl ester to the free carboxylic acid (90% yield).

Final Product : (2R)-2-Azido-3-(trityl-thio)propanoic acid is isolated via acidification (HCl) and recrystallization (97% purity).

Synthetic Route 2: Direct Thioetherification of Preformed Azides

Alternative Thiol Protection Strategy

To circumvent tosylation, BF₃·Et₂O-mediated thioetherification is employed:

- Substrate : Boc-(2R)-2-azido-propanoic acid (free carboxylate).

- Reaction : Trityl alcohol (1.2 equiv) and BF₃·Et₂O (2 equiv) in dichloromethane at 0°C to room temperature.

- Mechanism : Lewis acid activation facilitates direct coupling of the trityl group to the thiol, bypassing intermediate protection steps.

Yield : 78% after column chromatography.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Serine-Based) | Route 2 (Direct Thioetherification) |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield | 62% | 58% |

| Stereopurity | >99% ee | >99% ee |

| Key Advantage | High reproducibility | Fewer intermediates |

| Limitation | Lengthy purification | Requires anhydrous conditions |

Mechanistic Insights and Side Reactions

Azide Formation

ADMP-mediated displacement proceeds via a bimolecular transition state , ensuring inversion at C2. Competing elimination to dehydroalanine is suppressed by maintaining low temperatures and avoiding excess base.

Thioetherification

Trityl chloride reacts preferentially with thiols over hydroxyl groups at pH 7–8. Residual acetic acid (from prior steps) must be rigorously removed to prevent trityl group hydrolysis.

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 7.4–7.2 (m, 15H, Trityl), 4.3 (dd, J = 8.2 Hz, 1H, C2-H), 3.1 (d, J = 14.1 Hz, 2H, C3-CH₂).

- IR : 2100 cm⁻¹ (N₃ stretch), 1705 cm⁻¹ (C=O).

- MS (ESI+) : m/z 390.1 [M+H]⁺.

Industrial Scalability and Process Optimization

Patent literature highlights atom economy improvements by using unprotected cytosine (vs. benzoyl-protected) and reducing reagent loads by 50%. For this compound, key optimizations include:

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Azido-3-(trityl-thio)propanoic acid can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Azido-3-(trityl-thio)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Azido-3-(trityl-thio)propanoic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The trityl-thio group can interact with thiol-containing biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following structurally related azido-propanoic acid derivatives share the azide functionality but differ in substituents, leading to distinct chemical and biological properties:

Key Observations:

- Steric Protection : The tritylthio group in the target compound provides superior steric protection compared to smaller substituents (e.g., -OH or aryl groups), minimizing side reactions during peptide elongation .

- Reactivity: Azido-propanoic acids with aryl substituents (e.g., 4-fluorophenyl) are prone to hydrolysis under basic conditions, limiting their utility in aqueous-phase reactions . In contrast, the tritylthio group enhances stability, enabling compatibility with SPPS protocols .

- Synthetic Yield: The target compound achieves moderate yields (8.4% overall yield in cyclopeptide synthesis) , whereas simpler analogs like 2-azido-3-(4-fluorophenyl)propanoic acid are synthesized in higher yields (57%) due to fewer synthetic steps .

Functional Analogs

Compounds with similar sulfur-containing or heterocycle-forming motifs include:

- Djenkolic Acid: A naturally occurring sulfur-rich amino acid (C₇H₁₂N₂O₄S₂) with anti-inflammatory properties. Unlike the target compound, it lacks an azide group but features a methylene-bis(cysteine) structure .

- 3-(Thiazol-2-yl)propanoic Acid Derivatives: These compounds, such as 3-((4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid, exhibit antiproliferative activity against cancer cells but require multistep synthesis involving thiourea intermediates .

Functional Contrasts:

- Biological Activity : While the target compound is primarily a synthetic building block, functional analogs like djenkolic acid and thiazole derivatives demonstrate direct bioactivity (e.g., anti-inflammatory or anticancer effects) .

- Synthetic Complexity: Thiazole-functionalized propanoic acids require additional cyclization steps, whereas the target compound enables direct incorporation of heterocycles during SPPS .

Research Findings

- SPPS Applications: (2R)-2-Azido-3-(tritylthio)propanoic acid facilitates the synthesis of thiazole-containing peptides via intramolecular cyclization, critical for stabilizing peptide conformations .

- Stability: The tritylthio group resists hydrolysis under basic conditions, unlike azido-alcohol intermediates (e.g., 2-azido-3-hydroxy-3-(furan-2-yl)propanoic acid), which degrade readily .

- Derivatization: The compound forms a cyclohexylamine salt (C₂₂H₁₉N₃O₂S·C₆H₁₃N) to improve solubility in nonpolar solvents, enhancing its utility in purification .

Biological Activity

(2R)-2-Azido-3-(trityl-thio)propanoic acid is an organic compound notable for its azido and trityl-thio functional groups, which contribute to its potential biological activity. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceuticals, raising interest in its biochemical interactions and therapeutic applications.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an azido group (-N₃) and a trityl-thio group (-S-C₁₈H₁₅) attached to the second carbon. The presence of these functional groups provides unique reactivity profiles, making it a valuable building block in medicinal chemistry.

The biological activity of this compound is believed to be multifaceted, involving several biochemical pathways:

- Target Interactions : It may interact with various biological molecules, including proteins and nucleic acids, potentially influencing cellular processes.

- Biochemical Pathways : The compound can be incorporated into analogs of bioactive peptides, replacing cysteine residues, which may alter protein function or stability.

Antiproliferative Effects

Research indicates that compounds with similar azido and thio functionalities can exhibit antiproliferative effects on cancer cell lines. For instance, studies on related azido compounds have shown significant inhibition of cell growth, suggesting that this compound may possess similar properties.

Cytokine Modulation

In vitro studies have demonstrated that azido compounds can influence cytokine release. For example, derivatives tested in peripheral blood mononuclear cells (PBMCs) showed altered levels of inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound might modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases.

Comparative Activity Analysis

| Compound | Structure | Antiproliferative Activity | Cytokine Modulation |

|---|---|---|---|

| This compound | Azido + Trityl-thio | Potentially significant | Possible modulation |

| (2R)-2-Azido-3-(benzyl-thio)propanoic acid | Azido + Benzyl-thio | Moderate | Limited |

| (2R)-2-Azido-3-(methyl-thio)propanoic acid | Azido + Methyl-thio | Low | None observed |

Case Studies

- Anticancer Research : A study evaluated the effects of azido derivatives on various cancer cell lines. Compounds similar to this compound were found to inhibit proliferation by inducing apoptosis through reactive oxygen species generation.

- Immunomodulatory Effects : In a controlled experiment using PBMCs, derivatives were shown to significantly reduce TNF-α levels at specific concentrations, indicating potential use in treating autoimmune conditions by modulating inflammatory responses.

Q & A

Q. What are the key considerations for synthesizing (2R)-2-Azido-3-(trityl-thio)propanoic acid with high enantiomeric purity?

- Methodological Answer : Synthesis requires multi-step protection-deprotection strategies to preserve stereochemical integrity. The trityl (triphenylmethyl) group is often used to protect the thiol moiety during azide introduction. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can ensure the (2R)-configuration. Purification via flash chromatography or HPLC with chiral stationary phases (e.g., amylose-based columns) is critical to isolate the enantiomerically pure product. Monitoring intermediates with H NMR (e.g., δ 7.40–7.21 ppm for aromatic protons in trityl groups) ensures proper functional group transformation .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- H NMR : Identify azide (N) and trityl (CH)C signals. For example, δ 4.06 ppm (methine proton adjacent to azide) and δ 7.40–7.21 ppm (trityl aromatic protons) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Detect azide stretches (~2100 cm) and carboxylic acid O-H stretches (~2500–3300 cm).

- HPLC with Chiral Columns : Verify enantiopurity using retention time comparisons against racemic mixtures .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between theoretical and observed yields in the synthesis of this compound?

- Methodological Answer : Yield discrepancies often arise from side reactions (e.g., trityl group hydrolysis or azide reduction). To address this:

- Optimize Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent moisture-sensitive trityl-thio degradation.

- Monitor Reaction Progress : Employ TLC or in-situ IR to track azide formation and minimize over-reaction.

- Purification Adjustments : Replace standard silica gel with neutral alumina to avoid acidic degradation of the trityl group. For example, a 57% yield was achieved in a related azido-propanoic acid synthesis by controlling solvent polarity and temperature .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for mechanistic studies, and what analytical techniques confirm successful incorporation?

- Methodological Answer :

- Deuterium Labeling : Use deuterated reagents (e.g., DO or deuterated solvents) during synthesis. For example, deuterium can replace hydrogen at the α-carbon via base-catalyzed exchange.

- Analytical Confirmation :

- H NMR or H-H HSQC : Detect deuterium incorporation at specific positions.

- Mass Spectrometry : Observe mass shifts (e.g., +1 Da per deuterium atom).

- Isotopic Purity : Validate via HPLC-MS with deuterated standards, ensuring no residual protiated species .

Q. What are the implications of stereochemical inversion during functionalization reactions involving this compound, and how can this be mitigated?

- Methodological Answer : Stereochemical inversion can occur during nucleophilic substitutions (e.g., Staudinger reactions). To mitigate:

- Protecting Group Strategy : Use bulky groups (e.g., trityl) to sterically hinder undesired inversion.

- Low-Temperature Reactions : Perform reactions at –20°C to –78°C to reduce kinetic racemization.

- Stereochemical Monitoring : Compare optical rotation or CD spectra with known standards. For example, Boc-protected analogs (e.g., (2R,3S)-3-Boc-amino-2-hydroxy-3-phenylpropanoic acid) show retention of configuration under controlled conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent effects, pH, or impurities. Steps to resolve:

- Standardize Conditions : Replicate spectra using identical solvents (e.g., DMSO-d vs. CDCl) and concentrations.

- Spiking Experiments : Add authentic samples to the mixture; overlapping peaks confirm identity.

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts. For example, δ 4.06 ppm (methine proton) should correlate with a carbon signal near 55 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.